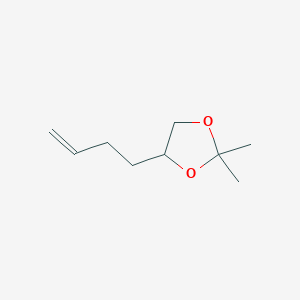

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

136863-31-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |

InChI Key |

QJXFGAZSYFTBPD-UHFFFAOYSA-N |

SMILES |

CC1(OCC(O1)CCC=C)C |

Canonical SMILES |

CC1(OCC(O1)CCC=C)C |

Synonyms |

1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |

Origin of Product |

United States |

A Closer Look at 2,2 Dimethyl 4 3 Butenyl 1,3 Dioxolane

To understand the significance of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, it is essential to first examine its place within the dioxolane family of organic compounds.

Dioxolanes are heterocyclic organic compounds featuring a five-membered ring containing two oxygen atoms. mdpi.com They are most commonly synthesized by the reaction of a diol with an aldehyde or a ketone. The 2,2-dimethyl-1,3-dioxolane (B146691) moiety, in particular, is frequently employed as a protecting group for 1,2-diols due to its stability under various reaction conditions and the relative ease of its formation and subsequent removal.

The structure of this compound is distinguished by the presence of a 3-butenyl substituent at the 4-position of the dioxolane ring. This terminal alkene functionality imparts specific reactivity to the molecule, making it a versatile intermediate in organic synthesis. The combination of the stable dioxolane core, which protects a diol functionality, and the reactive butenyl side chain allows for selective chemical transformations at different parts of the molecule.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Structure | 1,3-Dioxolane (B20135) |

| Substituents at C2 | Two methyl groups |

| Substituent at C4 | 3-butenyl group |

| Key Functional Groups | Ketal, Alkene |

The research interest in this compound stems from its utility as a bifunctional building block in the synthesis of more complex molecules. The two primary reactive sites, the ketal and the terminal double bond, can be manipulated independently, offering chemists a strategic advantage in multistep synthetic sequences.

Synthesis and Precursors:

While specific literature on the direct synthesis of this compound is not abundant, its preparation can be conceptually derived from established methods for dioxolane formation. A logical precursor for this compound would be 1,2,6-heptanetriol. The reaction of this triol with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst, would selectively protect the vicinal 1,2-diol, leaving the more distant hydroxyl group at the 6-position to be transformed into the butenyl group through subsequent reactions.

Key Research Applications:

The terminal alkene of the butenyl group is susceptible to a variety of chemical transformations, including but not limited to:

Ozonolysis: This reaction would cleave the double bond to yield an aldehyde. masterorganicchemistry.comyoutube.com This aldehyde-functionalized dioxolane could then serve as a precursor for the synthesis of other complex molecules. For instance, ozonolysis of this compound would be expected to produce (2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde.

Epoxidation: The double bond can be converted to an epoxide, introducing a new reactive site for nucleophilic attack.

Hydroboration-Oxidation: This two-step reaction would convert the terminal alkene into a primary alcohol, extending the carbon chain and introducing a new functional group.

Metathesis Reactions: The terminal alkene can participate in various cross-metathesis or ring-closing metathesis reactions, allowing for the construction of more complex carbon skeletons.

The dioxolane ring itself serves as a latent 1,2-diol. Deprotection, typically under acidic conditions, reveals the diol functionality, which can then be used in subsequent synthetic steps. This protecting group strategy is fundamental in the synthesis of polyfunctional molecules, including natural products and pharmaceuticals.

The following table outlines the potential chemical transformations and their significance in research:

| Reaction Type | Reagents | Resulting Functional Group | Significance in Synthesis |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde | Carbon chain cleavage and introduction of a carbonyl group. |

| Epoxidation | m-CPBA | Epoxide | Formation of a reactive three-membered ring for further functionalization. |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov addition of water across the double bond. |

| Acidic Hydrolysis | H₃O⁺ | 1,2-Diol | Deprotection to reveal the diol functionality. |

Mechanistic Insights into the Reactivity of 2,2 Dimethyl 4 3 Butenyl 1,3 Dioxolane and Its Analogs

Ring Stability and Cleavage Mechanisms of 1,3-Dioxolanes

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532) that generally exhibits stability towards nucleophiles and bases. organic-chemistry.org However, it is susceptible to cleavage under acidic or oxidative conditions.

Acid-Mediated Hydrolysis and Transacetalization Pathways

The cleavage of the 1,3-dioxolane ring is commonly achieved through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org

Acid-Mediated Hydrolysis:

In the presence of aqueous acid, 1,3-dioxolanes undergo hydrolysis to yield a diol and a carbonyl compound. The generally accepted mechanism for this reaction involves a pre-equilibrium step where a proton adds to one of the oxygen atoms of the dioxolane ring. viu.cayoutube.com This is followed by the rate-determining cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation intermediate. viu.ca Subsequent attack by water and deprotonation yields the final diol and carbonyl products.

The rate of hydrolysis can be influenced by the stability of the carbocation intermediate. For instance, structural features that stabilize the carbocation can accelerate the hydrolysis rate. viu.ca Studies on the hydrolysis of various acetals, including 1,3-dioxolanes, have shown that the reaction often proceeds through a unimolecular (A-1) mechanism, as indicated by linear plots of the logarithm of the rate constant against the Hammett acidity function with unit slopes. gla.ac.uk

Transacetalization:

Transacetalization is another acid-catalyzed process where the dioxolane ring is cleaved and reformed with a different diol or carbonyl compound. This reaction is often performed in a non-aqueous solvent like acetone (B3395972), which drives the equilibrium towards the formation of the new acetal. organic-chemistry.org The mechanism is similar to hydrolysis, involving the formation of a carbocation intermediate that is then trapped by the new alcohol or carbonyl compound. This method is particularly useful for the deprotection of diols. organic-chemistry.org

Oxidative Degradation Mechanisms

While generally stable to mild oxidizing agents, the 1,3-dioxolane ring can be cleaved under stronger oxidative conditions. organic-chemistry.org The presence of strong Lewis acids can enhance the susceptibility of the dioxolane ring to oxidation by reagents like potassium permanganate (B83412) (KMnO4) and m-chloroperoxybenzoic acid (MCPBA). organic-chemistry.org

The oxidation of 1,3-dioxolane itself has been studied, revealing that the reaction mechanism is complex and can lead to various products. researchgate.netresearchgate.net In the gas phase, the oxidation of 1,3-dioxane, a related six-membered cyclic acetal, initiated by hydroxyl (OH) radicals or chlorine (Cl) atoms, results in the formation of products like (2-oxoethoxy)methyl formate (B1220265) and formic acid. nih.gov The degradation pathways involve the formation of alkoxy radicals, and the subsequent ring-opening is influenced by the ring strain. nih.gov For 1,3-dioxolane, the heterocyclic oxygen atoms weaken the C-O bonds, facilitating ring-opening reactions of the dioxolane hydroperoxy species. researchgate.net

Transformations of the Butenyl Moiety

The butenyl side chain of 2,2-dimethyl-4-(3-butenyl)-1,3-dioxolane provides a reactive handle for various chemical transformations, including stereocontrolled functionalization and intramolecular cyclization.

Stereocontrolled Functionalization of the Alkene

The double bond in the butenyl group is amenable to a variety of stereocontrolled reactions. These reactions are crucial for the synthesis of complex molecules with defined stereochemistry.

One important transformation is the oxidative ring cleavage of diol intermediates derived from the butenyl group, which can be followed by ring expansion and reductive amination to synthesize functionalized azaheterocycles. nih.gov The stereochemistry of the final product is controlled by the stereochemistry of the diol intermediate.

Furthermore, the oxidation of alkenes with hypervalent iodine(III) reagents in the presence of a carboxylic acid can lead to the stereoselective formation of substituted dioxolanes through a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The stereochemical outcome is determined by both the stereospecific formation of this intermediate and the stereoselectivity of its subsequent nucleophilic trapping. mdpi.com

Intramolecular Cyclization Reactions

The butenyl moiety can participate in intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are often initiated by the activation of the double bond or a C-H bond within the molecule.

For instance, PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which are structurally related to the butenyl-dioxolane, proceeds via a 5-exo-trig cyclization to yield pyrroloquinazolinones. beilstein-journals.org This type of reaction demonstrates the utility of the butenyl group in constructing fused heterocyclic systems.

Additionally, cascade reactions involving a [1,n]-hydrogen transfer followed by cyclization can be used to functionalize inert C(sp3)-H bonds. researchgate.net While not directly demonstrated for this compound in the provided context, this strategy highlights a potential pathway for its intramolecular cyclization. The formation of bicyclic acetals can also be achieved through formal cycloaddition reactions between allylic alcohols and cyclic enol ethers under photoredox catalysis. nih.gov

Investigating Stereoselectivity and Chiral Induction in Reactions Involving Dioxolanes

The stereochemistry of the dioxolane ring, particularly when derived from chiral diols, can significantly influence the stereochemical outcome of reactions. This property, known as chiral induction, is a cornerstone of asymmetric synthesis. wikipedia.orgethz.ch

When a chiral center is present in the dioxolane, as in derivatives of tartaric acid, it can direct the stereoselective formation of new stereocenters. The chiral environment created by the dioxolane can favor the formation of one diastereomer over another. wikipedia.orgsaskoer.ca This is because the different mechanistic pathways leading to the various stereoisomers will have different steric and electronic effects, resulting in different activation energies. wikipedia.org

The degree of stereoselectivity is often measured by the diastereomeric excess. wikipedia.org For example, in reactions involving a pre-existing chiral center, the formation of a new stereocenter can be biased towards a particular configuration. wikipedia.org The development of tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) compounds, derived from tartaric acid, exemplifies the power of chiral dioxolanes as auxiliaries in enantioselective transformations.

The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through reactions where a 1,3-dioxolan-2-yl cation intermediate is generated. The stereochemistry of the starting alkene can determine the stereochemistry of this intermediate, which in turn influences the stereochemical outcome of the final product upon nucleophilic attack. mdpi.com

Double Stereodifferentiation Principles

Double stereodifferentiation is a phenomenon observed in reactions where two chiral entities interact, for instance, a chiral substrate reacting with a chiral reagent or catalyst. The inherent stereochemistry of both components can either work in concert to enhance the formation of a single diastereomer (a "matched pair") or oppose each other, leading to lower diastereoselectivity (a "mismatched pair"). stackexchange.comchemicalforums.com In the context of this compound, the chiral center at the 4-position of the dioxolane ring can influence the stereochemical outcome of reactions at the butenyl double bond.

A prime example to illustrate this principle is the dihydroxylation of the terminal double bond. The chiral dioxolane moiety can direct the approach of the oxidizing agent, such as osmium tetroxide (OsO4), from one face of the alkene over the other. This substrate-controlled diastereoselectivity arises from the steric and electronic environment created by the dioxolane ring.

To illustrate the concept, the following data table presents hypothetical results for the dihydroxylation of a chiral homoallylic ether, demonstrating the matched and mismatched principle.

| Entry | Substrate Stereocenter | Chiral Ligand | Diastereomeric Ratio (A:B) | Classification |

| 1 | (S) | Ligand A (matched) | 95:5 | Matched Pair |

| 2 | (S) | Ligand B (mismatched) | 60:40 | Mismatched Pair |

| 3 | (R) | Ligand A (mismatched) | 70:30 | Mismatched Pair |

| 4 | (R) | Ligand B (matched) | 96:4 | Matched Pair |

Table 1: Hypothetical Diastereoselectivity in the Dihydroxylation of a Chiral Homoallylic Ether Illustrating Double Stereodifferentiation.

Ligand-Promoted Asymmetric Transformations

In many asymmetric reactions, the stereochemical outcome is primarily dictated by a chiral ligand associated with a metal catalyst. These ligands create a chiral environment around the metal center, forcing the reaction to proceed through a lower energy transition state that leads to one enantiomer in excess. The Sharpless Asymmetric Dihydroxylation is a classic example of a ligand-promoted asymmetric transformation. wikipedia.org

In this reaction, osmium tetroxide is used in catalytic amounts along with a stoichiometric re-oxidant. The key to the high enantioselectivity is the presence of chiral quinine-derived ligands, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives. wikipedia.orgyoutube.com These ligands coordinate to the osmium, and the resulting chiral complex delivers the oxygen atoms to the alkene in a highly stereoselective manner. wikipedia.org

For a substrate like this compound, which already possesses a stereocenter, the use of a chiral ligand leads to a scenario of double stereodifferentiation as discussed previously. The choice of the ligand (e.g., a derivative of DHQ or DHQD) will determine whether the interaction is matched or mismatched with the inherent facial bias of the substrate.

The mechanism involves the formation of a cyclic osmate ester intermediate. The chiral ligand scaffolds the osmium tetroxide in such a way that one face of the approaching alkene is sterically favored for the [3+2] cycloaddition. wikipedia.org The selection of the appropriate ligand allows for the predictable synthesis of either enantiomer of the resulting diol.

The following table provides hypothetical data on the influence of different chiral ligands on the enantioselectivity of the dihydroxylation of an achiral analog, 2,2-dimethyl-4-(3-butenyl)-1,3-dioxane, to highlight the directing power of the ligand.

| Entry | Ligand | Enantiomeric Excess (ee %) | Major Enantiomer |

| 1 | (DHQ)₂-PHAL | 92 | (R,R)-diol |

| 2 | (DHQD)₂-PHAL | 95 | (S,S)-diol |

| 3 | Chiral Ligand C | 85 | (R,R)-diol |

| 4 | Chiral Ligand D | 88 | (S,S)-diol |

Table 2: Hypothetical Enantioselectivity in the Ligand-Promoted Asymmetric Dihydroxylation of an Achiral Alkene.

Strategic Applications of 2,2 Dimethyl 4 3 Butenyl 1,3 Dioxolane in Advanced Organic Synthesis

Chiral Auxiliary and Building Block Roles

The inherent chirality of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane makes it a valuable asset in asymmetric synthesis, where the control of stereochemistry is paramount.

Enantioselective Synthesis of Complex Molecules

Chiral dioxolanes, such as derivatives of this compound, are instrumental in the enantioselective construction of complex molecular architectures. proquest.com They can function as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. For instance, chiral 1,3-dioxolan-4-ones, structurally related to the subject compound, have been used in asymmetric synthesis for nearly four decades. nih.gov These auxiliaries control the facial selectivity of reactions, such as alkylations and cycloadditions, leading to the formation of products with high enantiomeric purity. nih.govnih.gov

A notable application is in the asymmetric α-alkylation of dioxolane-containing cyanoacetates, where chiral ammonium (B1175870) salt catalysis can achieve high enantioselectivities (up to e.r. = 97.5 : 2.5). proquest.com This demonstrates the power of chiral dioxolanes in creating quaternary stereogenic centers, which are crucial in many complex natural products and pharmaceuticals. proquest.com Furthermore, the stereoselective opening of chiral dioxane and dioxolane acetals, influenced by their solution structure with Lewis acids, provides another pathway for stereocontrolled synthesis. acs.org

The butenyl side chain of this compound offers a handle for further synthetic transformations. This dual functionality—a chiral directing group and a reactive appendage—makes it a powerful tool for building complex molecules with precise stereochemical control.

Precursors for Chiral Aminoalkanols and Related Scaffolds

The structural framework of this compound serves as a valuable starting point for the synthesis of chiral aminoalkanols and other important scaffolds. Chiral 1,2-aminoalcohols are key components in many biologically active compounds and are often synthesized from chiral precursors. nih.gov The dioxolane moiety can be readily converted into a diol, and the butenyl group can be functionalized to introduce an amino group, providing a direct route to these valuable building blocks.

For example, the synthesis of chiral β- and γ-N-tosylaminoalcohols has been achieved from related 1-aryl-2-aminopropane-1,3-diols. researchgate.net This highlights the utility of diol-derived structures in accessing chiral aminoalcohols. The synthesis of enantiopure morpholines, another important heterocyclic scaffold found in pharmaceuticals, has been accomplished starting from chiral 1,2-diols and amino alcohols. nih.govbanglajol.info These examples underscore the potential of this compound as a precursor to a variety of chiral nitrogen-containing heterocycles.

Protecting Group Strategies Utilizing Dioxolanes

The dioxolane ring system is a widely used protecting group for carbonyl compounds (aldehydes and ketones) in multistep organic synthesis. wikipedia.orgnih.gov This strategy prevents the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org

Selective Carbonyl Protection in Multi-Step Syntheses

The formation of a 1,3-dioxolane (B20135) from a carbonyl compound and a diol, such as ethylene (B1197577) glycol or a derivative, is a common and effective protection strategy. organic-chemistry.org This cyclic acetal (B89532) or ketal is stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. thieme-connect.com This stability allows for selective transformations at other functional groups within a complex molecule. wikipedia.org

For instance, in a molecule containing both a ketone and an ester, the ketone can be selectively protected as a dioxolane. The ester can then be reduced without affecting the ketone. wikipedia.org The choice of diol and the reaction conditions can influence the ease of formation and the stability of the resulting dioxolane. The use of 2,2-dimethyl-1,3-dioxolane (B146691) derivatives offers specific advantages in terms of stability and ease of handling.

Table 1: Conditions for Dioxolane Formation as a Protecting Group

| Catalyst/Reagent | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Toluenesulfonic acid | Refluxing toluene (B28343) with Dean-Stark trap | Aldehydes and ketones | organic-chemistry.org |

| Trialkyl orthoformate / Tetrabutylammonium tribromide | Absolute alcohol | Aldehydes (chemoselective) | organic-chemistry.org |

| N-hydroxybenzenesulfonamide / Et3N | Room temperature | Ketones and aldehydes | thieme-connect.com |

| Camphor sulfonic acid | Mild conditions | Aldehydes and ketones | nih.gov |

| Iodine | Neutral, aprotic conditions | Carbonyl compounds | organic-chemistry.org |

Methods for Protecting Group Removal

The removal of the dioxolane protecting group, or deprotection, is typically achieved by hydrolysis under acidic conditions. thieme-connect.com However, a variety of milder methods have been developed to avoid the use of strong acids, which can be detrimental to sensitive functional groups elsewhere in the molecule.

Several reagents and conditions have been reported for the efficient deprotection of dioxolanes. These methods often offer high chemoselectivity, allowing for the deprotection of the dioxolane in the presence of other acid-sensitive groups.

Table 2: Reagents for the Deprotection of Dioxolanes

| Reagent | Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Aqueous Acid | Hydrolysis | Standard method | thieme-connect.com |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Fast and efficient | wikipedia.orgorganic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | Mild, neutral pH, chemoselective | organic-chemistry.org |

| Iodine | Catalytic amount, neutral conditions | Mild and efficient | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone (B3395972), room temp. or microwave | Neutral conditions, good to excellent yields | organic-chemistry.org |

| Nickel boride | Methanol | Mild, chemoselective | rsc.orgresearchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) / Water | Neutral conditions | Chemoselective for acyclic acetals | oup.com |

Role in the Synthesis of Biologically Relevant Compounds

The structural features of this compound and its derivatives make them valuable intermediates in the synthesis of biologically active molecules. The chiral center and the versatile dioxolane and butenyl functionalities allow for the construction of complex and stereochemically defined natural products and pharmaceuticals.

For example, chiral dioxolane derivatives have been utilized as key building blocks in the total synthesis of natural products like (+)-hirsutene. acs.org In this synthesis, a proline-catalyzed transannular aldol (B89426) reaction of a diketone containing a dioxolane-like structure was a crucial step. acs.org The dioxolane moiety has also been instrumental in the synthesis of epothilone (B1246373) A and bryostatin (B1237437) 7 intermediates. acs.org

Furthermore, derivatives of 2,2-dimethyl-1,3-dioxolane have been investigated as potential inhibitors of human rhinovirus (HRV) 3C protease, an important target for antiviral drug development. nih.gov Specifically, a novel dicarboxamide derivative showed promising inhibitory activity. nih.gov The synthesis of chiral morpholine (B109124) derivatives, which are important pharmacophores, has also been achieved from precursors containing a δ-hydroxy alkene moiety, a structural motif related to this compound. banglajol.info These examples highlight the significant role of this compound and its analogs in medicinal chemistry and drug discovery.

Intermediate in Natural Product Synthesis

The use of protected diols, such as those bearing the 2,2-dimethyl-1,3-dioxolane (isopropylidene ketal or acetonide) group, is a widespread strategy in the total synthesis of natural products to mask the reactivity of 1,2- and 1,3-diols. This protecting group is valued for its ease of installation and general stability to a range of reaction conditions, as well as its straightforward removal under acidic conditions. The butenyl side chain offers a reactive handle for various transformations, including but not limited to, ozonolysis, epoxidation, dihydroxylation, or as a substrate in cross-coupling and metathesis reactions.

Despite these promising features, a comprehensive search of the chemical literature did not yield specific examples where this compound is explicitly used as an intermediate in the total synthesis of a named natural product. While many syntheses employ intermediates with either the dioxolane protecting group or a butenyl moiety, the combined use in this specific molecule is not prominently documented in available research.

Design and Synthesis of Enzyme Inhibitors and Analogues

The 1,3-dioxolane scaffold is present in a variety of biologically active molecules, and its derivatives have been explored in the design of enzyme inhibitors. For instance, research has been conducted on 2,2-dimethyl-1,3-dioxolane derivatives as potential inhibitors of viral enzymes, such as the human rhinovirus (HRV) 3C protease. In these studies, the dioxolane ring serves as a core scaffold from which various functional groups are appended to interact with the enzyme's active site.

However, there is no specific research available that details the design, synthesis, or evaluation of this compound as an enzyme inhibitor. The butenyl group could be envisioned as a modifiable site to introduce pharmacophores or as a reactive group for covalent inhibition, but such applications for this particular molecule have not been reported in the scientific literature.

Precursors for Nucleosides and Related Biomolecules

The synthesis of nucleoside analogues is a critical area of medicinal chemistry, particularly for the development of antiviral and anticancer agents. The core structure of these analogues often involves a modified sugar moiety. Dioxolane-based structures have been successfully employed as precursors to these modified sugars. For example, strategies exist for the synthesis of 1,3-dioxolane nucleosides, which can act as reverse transcriptase inhibitors. These methods often involve the coupling of a purine (B94841) or pyrimidine (B1678525) base to a functionalized dioxolane ring.

While the general utility of dioxolanes in nucleoside synthesis is established, there are no specific reports on the use of this compound as a precursor for nucleosides or related biomolecules. The presence of the butenyl group would require specific synthetic strategies to either carry it through the synthetic sequence or to use it as a point of modification, but such pathways have not been documented for this compound.

Utility in Polymer Chemistry and Materials Science

The functional groups within this compound make it a potentially valuable monomer in polymer chemistry. The dioxolane ring can undergo ring-opening polymerization, while the butenyl group can participate in various polymerization reactions or be used for post-polymerization modification.

Monomer in Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a common method for synthesizing polyacetals from cyclic acetals like 1,3-dioxolane. rsc.orgresearchgate.net This process is typically initiated by strong acids and proceeds via an active chain end mechanism, although side reactions such as cyclization can occur. rsc.orgresearchgate.net The polymerization of substituted dioxolanes allows for the introduction of functionality into the polymer backbone.

While the CROP of 1,3-dioxolane and its various substituted analogues has been studied, there is a lack of specific research on the cationic ring-opening polymerization of this compound. The presence of the butenyl group introduces a potential site for cross-reactivity, which could influence the polymerization behavior, molecular weight, and structure of the resulting polymer. For context, studies on related monomers, such as 2-methylene-4-phenyl-1,3-dioxolane, have shown that substituents significantly influence the propensity for ring-opening. Research on the copolymerization of isobutylene (B52900) with monomers containing butenyl groups has also been explored in cationic systems. bohrium.com

Table 1: Research on Cationic Ring-Opening Polymerization of Related Dioxolane Monomers This table provides contextual data on related systems, as specific data for this compound is not available.

| Monomer | Initiator/Catalyst | Key Findings |

|---|---|---|

| 1,3-Dioxolane | Protonic acids | Prone to cyclization; Active Monomer mechanism can reduce side reactions. rsc.orgresearchgate.net |

| 2-Methylene-4-phenyl-1,3-dioxolane | Radical and Cationic Initiators | Undergoes facile radical isomerization polymerization. |

Development of Advanced Polymeric Materials (e.g., Gas Separation Membranes, Optical Coatings)

Polymers derived from 1,3-dioxolane have shown significant promise in materials science, particularly in the development of membranes for gas separation. membranejournal.or.kr Poly(1,3-dioxolane) (PDXL) has a high ether oxygen content, which imparts a strong affinity for CO2, making it suitable for CO2/N2 separation. membranejournal.or.krnsf.govdigitellinc.com However, the high crystallinity of linear PDXL can reduce gas permeability. To address this, amorphous, hyperbranched PDXL polymers have been developed, which show excellent CO2 permeability and selectivity. nsf.gov

Furthermore, copolymers of perfluorinated monomers containing butenyl and dioxole groups have been investigated for gas separation membranes. researchgate.net These materials exhibit high permeability and selectivity for various gas pairs. researchgate.net The butenyl group in this compound could theoretically be used for cross-linking the polymer chains after polymerization, potentially enhancing the mechanical and thermal stability of such membranes.

Despite this potential, there is no available research on the synthesis of polymers from this compound and their application in gas separation membranes or optical coatings. The data below is from studies on related poly(dioxolane) systems and is provided for context.

Table 2: Gas Separation Performance of Related Dioxolane-Based Polymers This table provides contextual data on related systems, as specific data for polymers of this compound is not available.

| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity | Reference |

|---|---|---|---|---|

| Hyperbranched PDXLA8 | CO2/N2 | 220 (CO2) | 56 | nsf.gov |

| Poly(PFMDD-co-CTFE) | H2/CH4 | - | 210 | |

| Poly(PFMDD-co-CTFE) | He/CH4 | - | 480 |

There is no information in the searched literature regarding the use of polymers derived from this compound in the development of optical coatings. Research in this area has focused on other functionalized polymers. acs.org

Computational and Theoretical Studies on 2,2 Dimethyl 4 3 Butenyl 1,3 Dioxolane Systems

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane. The butenyl moiety introduces a site of unsaturation, making the molecule a candidate for intramolecular reactions, such as the Alder-ene reaction, to form new cyclic structures.

Transition State Analysis

The intramolecular Alder-ene reaction of this compound, which leads to the formation of a substituted cyclopentane (B165970) ring, proceeds through a six-membered transition state. Computational studies on similar 1,6-dienes have shown that this transformation is a concerted, pericyclic reaction. nih.govsemanticscholar.org The analysis of the transition state geometry reveals a chair-like conformation, which is crucial for determining the stereochemical outcome of the reaction.

Theoretical calculations are employed to locate and characterize the transition state structure on the potential energy surface. youtube.comyoutube.com This involves optimizing the geometry to a first-order saddle point, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, involving the simultaneous breaking of the allylic C-H bond and the formation of the new C-C and C-H bonds.

For this compound, two primary transition states can be envisioned, leading to cis or trans diastereomers of the product. The relative energies of these transition states determine the selectivity of the cyclization. Factors influencing this selectivity include steric hindrance from the dioxolane ring and the substituents. nih.gov

Energetic Profiles of Key Transformations

The energetic profile of the intramolecular Alder-ene reaction can be mapped out by calculating the relative energies of the reactant, transition state, and product. DFT methods, such as M06-2X with a suitable basis set like TZVP, are effective for these calculations as they account for non-bonding interactions and dispersion forces. nih.govsemanticscholar.org

A representative energetic profile for the cyclization of a 1,6-diene shows that the reaction is typically associated with a significant activation barrier. semanticscholar.org The presence of activating groups on the enophile can lower this barrier. nih.gov In the case of this compound, the alkene is unactivated, suggesting a relatively high activation energy.

Table 1: Representative Energetic Data for an Intramolecular Alder-ene Reaction

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (ΔG‡) | 25 - 35 |

| Reaction Enthalpy (ΔH) | -15 to -25 |

Note: These values are illustrative and based on computational studies of similar unactivated 1,6-dienes. The exact values for this compound would require specific calculations.

The calculations reveal that the formation of the cis product is often kinetically favored in unactivated systems due to more stabilizing orbital interactions and lower strain energy in an earlier transition state. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide a picture of the molecule's behavior over time, its preferred shapes, and how it interacts with its environment. The 1,3-dioxolane (B20135) ring is known to be highly flexible, existing in a dynamic equilibrium between various envelope and twist conformations. acs.org

Stereochemical Preferences and Interactions

The chiral center at the C4 position of the dioxolane ring significantly influences the stereochemical outcome of its reactions. The substituents on the dioxolane ring will adopt preferred orientations to minimize steric strain. Conformational analysis of substituted 1,3-dioxolanes has shown that bulky substituents tend to occupy pseudo-equatorial positions in the envelope or twist conformations of the five-membered ring. acs.org

In this compound, the dimethyl groups at C2 and the butenyl group at C4 dictate the conformational preferences. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. These simulations track the atomic positions over time, providing insights into the flexibility of the butenyl chain and its spatial relationship with the dioxolane ring. arxiv.org This information is critical for understanding how the molecule presents its reactive face during a chemical transformation.

Host-Guest Recognition Principles

The dioxolane moiety, with its oxygen atoms, can participate in non-covalent interactions, making it a potential component in host-guest chemistry. nih.gov Although not a classic host like a crown ether or cyclodextrin, the oxygen atoms can act as hydrogen bond acceptors.

Computational studies can model the interaction of this compound with potential guest molecules or ions. By calculating the binding energy and analyzing the geometry of the host-guest complex, it is possible to predict the strength and nature of the interaction. nih.gov For instance, the oxygen atoms of the dioxolane could coordinate with metal cations or form hydrogen bonds with donor molecules. The butenyl chain could also engage in hydrophobic or van der Waals interactions within a suitable host cavity.

MD simulations can further elucidate the dynamics of host-guest complexation, showing how the host and guest molecules approach and orient themselves to form a stable complex, and the lifetime of such a complex. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methylene-4-phenyl-1,3-dioxolane |

| 4-cyano-4'-pentylbiphenyl |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one |

| Lactic acid |

| Mandelic acid |

| Butenolide |

| 4-methoxy-β-nitrostyrene |

| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one |

| Acetic acid |

| Pyrazine |

| Methyl mercaptan |

| Propene |

| Methyl vinyl ether |

| Methyl allyl ether |

| Norbornene |

| Acrylonitrile |

| Methyl acrylate |

| Butadiene |

| Methyl(vinyl)silanediamine |

| Methyl crotonate |

| Dimethyl fumarate |

| Styrene (B11656) |

| Maleimide |

Cutting Edge Analytical Techniques for the Characterization of 2,2 Dimethyl 4 3 Butenyl 1,3 Dioxolane and Its Derivatives

Advanced Spectroscopic Methods

Spectroscopic techniques are at the forefront of molecular characterization, offering non-destructive and highly detailed analysis of chemical structures. High-resolution nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS) are particularly crucial in the study of 2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereoisomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical assignment of this compound. The presence of a chiral center at the C4 position of the dioxolane ring gives rise to the possibility of enantiomers, and in more complex derivatives, diastereomers.

¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities are unique for each proton and carbon atom in the molecule, allowing for a complete assignment of the structure. For instance, the protons of the gem-dimethyl group on the C2 of the dioxolane ring typically appear as two distinct singlets in the ¹H NMR spectrum, while the butenyl side chain exhibits characteristic signals for its vinyl and allylic protons. rsc.org

The differentiation of stereoisomers is often achieved by using chiral solvating agents or through the analysis of diastereomeric derivatives. researchgate.net The chemical shifts of protons and carbons in chiral molecules can be influenced by the anisotropic effects of a chiral environment, leading to separate signals for each enantiomer. For complex molecules with multiple stereocenters, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond and through-space correlations, which are critical for assigning the relative and absolute stereochemistry. chegg.commdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-CH₃ (gem-dimethyl) | 1.3 - 1.5 | 24 - 27 |

| C4-H | 4.1 - 4.4 | 75 - 78 |

| C5-H₂ | 3.6 - 4.1 | 66 - 69 |

| C1'-H₂ | 2.1 - 2.4 | 33 - 36 |

| C2'-H₂ | 2.0 - 2.3 | 28 - 31 |

| C3'-H | 5.7 - 5.9 | 137 - 139 |

| C4'-H₂ | 4.9 - 5.1 | 114 - 116 |

| C2 (ketal carbon) | - | 108 - 110 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. wiley.com The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. docbrown.info

The key functional groups in this compound each have distinct signatures in the FTIR spectrum. The C-O-C stretching vibrations of the dioxolane ring typically appear as strong bands in the fingerprint region, between 1200 and 1000 cm⁻¹. The presence of the butenyl group is confirmed by the C=C stretching vibration around 1640 cm⁻¹ and the =C-H stretching and bending vibrations. utahtech.edudocbrown.info The sp³ C-H stretching of the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C=C (alkene) | Stretch | 1640 - 1680 |

| =C-H (alkene) | Stretch | 3010 - 3095 |

| =C-H (alkene) | Bend | 910 - 990 |

| C-O (ether) | Stretch | 1000 - 1300 |

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the absence of hydroxyl (O-H) groups, indicating the successful formation of the dioxolane ring from a diol precursor. Similarly, the absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ indicates the purity of the compound from any ketone or aldehyde starting materials. utahtech.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its molecular formula. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound (C₉H₁₆O₂), the calculated exact mass can be compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular ion peak [M]⁺ may be observed, along with characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. docbrown.info For example, the loss of a methyl group from the gem-dimethyl group or cleavage of the butenyl side chain can lead to predictable fragment ions, further corroborating the structure. chemicalbook.com

Chromatographic Separation and Detection

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involved in its synthesis. Gas chromatography and thin-layer chromatography are two commonly employed methods for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and versatile analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any impurities present. analytice.comresearchgate.net

In a GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The components of the mixture are separated based on their boiling points and their interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries or by interpretation of the fragmentation pattern. researchgate.net The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification. nih.gov

The purity of this compound can be determined by integrating the peak areas in the chromatogram. The area of the main peak corresponding to the target compound is compared to the total area of all peaks, providing a quantitative measure of its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions in real-time. sigmaaldrich.comresearchgate.net It is particularly useful for tracking the conversion of reactants to products during the synthesis of this compound. thieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a solid support. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. aga-analytical.com.pl

By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can quickly assess the extent of the reaction. chemcoplus.co.jp The disappearance of the starting material spots and the appearance of the product spot indicate that the reaction is proceeding. The relative positions of the spots (Rf values) can also provide information about the polarity of the compounds. Visualization of the spots is often achieved using a UV lamp or by staining the plate with a chemical reagent. nih.gov

Diffraction and Imaging Techniques for Molecular Architecture

Diffraction and imaging techniques are indispensable in the field of chemical analysis for elucidating the three-dimensional arrangement of atoms and molecules. These methods provide critical insights into the molecular architecture of compounds like this compound and its derivatives, which is fundamental to understanding their chemical properties and reactivity.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as a powerful and definitive method for determining the precise solid-state structure and the absolute configuration of chiral molecules. This technique relies on the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays. The resulting diffraction data allows for the calculation of the electron density distribution within the crystal, revealing the exact spatial arrangement of each atom.

For instance, the crystal structure of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile, a related dioxolane derivative, has been determined. researchgate.net In such an analysis, key crystallographic parameters are established, which define the unit cell of the crystal and the symmetry of the molecular packing.

Illustrative Crystallographic Data for a Dioxolane Derivative:

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 5.204 (3) |

| b (Å) | 11.239 (3) |

| c (Å) | 12.209 (4) |

| α (°) | 85.51 (3) |

| β (°) | 82.30 (3) |

| γ (°) | 84.54 (2) |

| Volume (ų) | 702.9 (5) |

| Z | 2 |

| This table presents example crystallographic data for a derivative, 2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile, to illustrate the type of information obtained from X-ray crystallography. researchgate.net Data for the specific target compound is not available in the cited literature. |

The determination of the absolute configuration is particularly crucial for chiral compounds. By analyzing the anomalous scattering of the X-rays, the absolute spatial arrangement of the substituents around the chiral center(s) can be unambiguously assigned. This is vital for understanding the stereospecific interactions of these molecules in various applications.

Thermal Analysis Techniques in Polymer Characterization

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone of polymer characterization, providing quantitative data on the thermal transitions that a polymer undergoes upon heating or cooling. The technique works by measuring the difference in heat flow required to maintain a sample and a reference at the same temperature as they are subjected to a controlled temperature program.

When a polymer derived from this compound is analyzed by DSC, several key thermal events can be identified:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is observed as a step-like change in the baseline of the DSC thermogram.

Crystallization Temperature (Tc): For semi-crystalline polymers, this is the temperature at which the polymer chains organize into ordered crystalline domains upon cooling from the melt. This process is exothermic and appears as a peak on the DSC curve.

Melting Temperature (Tm): This is the temperature at which the crystalline domains of a semi-crystalline polymer melt, transitioning to a disordered, amorphous state. This is an endothermic process, resulting in a trough in the DSC thermogram.

Enthalpy of Melting (ΔHm): The area of the melting peak is proportional to the enthalpy of melting, which can be used to determine the degree of crystallinity of the polymer.

Research on polymers synthesized from related dioxolane-containing monomers, such as poly[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate)], demonstrates the utility of DSC in their characterization. The glass transition temperature of these polymers can be systematically varied by copolymerization, and this change is readily monitored by DSC. For example, the Tg of random copolymers of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (B99206) and 2,3-dihydroxypropyl methacrylate has been shown to increase linearly with the increasing content of the dihydroxypropyl methacrylate units. researchgate.net

Typical Thermal Properties of a Dioxolane-Containing Polymer Derivative:

| Polymer Composition (DHPMA mol%) | Glass Transition Temperature (Tg) (°C) |

| 0 (Homopolymer) | ~105 |

| 25 | ~115 |

| 50 | ~125 |

| 75 | ~135 |

| 100 (Homopolymer) | ~145 |

| This table is illustrative and based on data for poly[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate-co-2,3-dihydroxypropyl methacrylate] to demonstrate the type of data obtained from DSC analysis. researchgate.net Specific data for polymers of this compound is not available in the cited literature. |

The thermal degradation of these polymers can also be investigated, often in conjunction with thermogravimetric analysis (TGA), to determine their stability at elevated temperatures. researchgate.net This information is critical for defining the processing window and service temperature limits of the polymeric materials.

Future Prospects and Emerging Research Directions for 2,2 Dimethyl 4 3 Butenyl 1,3 Dioxolane Chemistry

Innovations in Green and Sustainable Synthetic Routes

Future research is anticipated to focus on developing more environmentally benign methods for the synthesis of 2,2-dimethyl-4-(3-butenyl)-1,3-dioxolane and its derivatives. This aligns with the broader trend in the chemical industry towards sustainability. Key areas of innovation may include:

Bio-based Feedstocks: The starting materials for the synthesis of this dioxolane can potentially be derived from renewable resources. For instance, the diol precursor could be synthesized from biomass through fermentation or enzymatic processes.

Chemoenzymatic Cascades: Integrating biocatalysis with traditional chemical synthesis offers a powerful approach. A two-step enzymatic cascade could be employed to produce a chiral diol from a simple bio-based aldehyde, followed by a chemocatalytic step to form the dioxolane ring. nih.gov

Green Solvents and Catalysts: The use of hazardous and volatile organic solvents could be minimized by employing greener alternatives like bio-based solvents. rsc.org Similarly, solid acid catalysts such as Montmorillonite K10 have shown effectiveness in the synthesis of other dioxolanes and represent a more sustainable option than traditional acid catalysts. nih.gov

| Strategy | Potential Advantage | Relevant Research Analogy |

| Use of Bio-based Aldehydes | Reduces reliance on fossil fuels. | Production of diols from bio-based propanal or butanal. nih.gov |

| Enzymatic Diol Synthesis | High stereoselectivity under mild conditions. | Two-step enzyme cascade to produce chiral diols. nih.gov |

| Solid Acid Catalysis | Ease of catalyst separation and recycling. | Synthesis of 1,3-dioxolanes using Montmorillonite K10. nih.gov |

| Bio-based Solvents | Lower toxicity and environmental impact. | Use of 1,3-dioxolane (B20135) compounds as bio-based reaction media. rsc.org |

Discovery of Novel Catalytic Systems for Dioxolane Transformations

The butenyl group of this compound is ripe for a variety of catalytic transformations, opening avenues for the synthesis of more complex molecules. Future research will likely focus on discovering and optimizing catalytic systems for these transformations.

Olefin Metathesis: Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are well-established for olefin metathesis. sigmaaldrich.comwikipedia.org These could be used for ring-closing metathesis to form novel cyclic structures or for cross-metathesis to introduce new functional groups. Light-activated olefin metathesis could offer even greater control over these reactions. acs.org

Hydroformylation: The conversion of the terminal alkene to an aldehyde via hydroformylation would provide a valuable synthetic handle for further modifications. Rhodium-based catalysts with specialized phosphine (B1218219) ligands could be explored to control the regioselectivity of this transformation. researchgate.net

C-H Bond Activation: Emerging research in C-H bond activation could enable the direct functionalization of the butenyl chain, offering a more atom-economical approach to derivatization compared to traditional methods. acs.org

| Transformation | Catalyst System | Potential Product |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs Catalysts (Ru-based) | Fused or spirocyclic dioxolane derivatives |

| Cross-Metathesis | Umicore Grubbs Catalysts (Ru-based) | Dioxolanes with modified alkenyl side chains |

| Hydroformylation | Rhodium-diphosphine complexes | 2,2-Dimethyl-4-(4-formylbutyl)-1,3-dioxolane |

Expanding the Scope of Asymmetric Induction

The chiral center at the 4-position of the dioxolane ring presents opportunities for asymmetric synthesis. Future research will likely aim to control the stereochemistry of this center during synthesis and to use it to direct the stereochemistry of subsequent reactions.

Organocatalytic Asymmetric Synthesis: Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been successfully used for the asymmetric synthesis of other 1,3-dioxolanes. nih.gov This approach could be adapted to produce enantiomerically pure (R)- or (S)-2,2-dimethyl-4-(3-butenyl)-1,3-dioxolane.

Asymmetric Hydroformylation: The use of chiral phosphine-phosphite-Rh(I) complexes could enable the asymmetric hydroformylation of the butenyl group, creating a new stereocenter on the side chain with high enantioselectivity. researchgate.net

Catalytic Asymmetric Allylic Alkylation: The butenyl group itself could be modified through catalytic asymmetric allylic alkylation to introduce new substituents with controlled stereochemistry. researchgate.net

| Asymmetric Method | Catalyst Type | Potential Chiral Product |

| Formal [3+2] Cycloaddition | Cinchona-alkaloid-thiourea organocatalyst | Enantiopure this compound |

| Asymmetric Hydroformylation | Chiral Phosphine-Phosphite-Rh(I) Complex | Enantiopure 2,2-dimethyl-4-(3-formylbutyl)-1,3-dioxolane |

| Asymmetric Allylic Alkylation | Pd-catalyzed with chiral ligands | Dioxolanes with chiral functionalized side chains |

Exploration in Advanced Functional Materials

The presence of a polymerizable alkenyl group makes this compound a promising monomer for the development of advanced functional materials.

Radical Polymerization: The butenyl group can undergo radical polymerization to produce polymers with pendant dioxolane groups. youtube.com These polymers could have interesting properties, such as chemical recyclability, by analogy to poly(1,3-dioxolane). escholarship.orgacs.org The synthesis of ultra-high-molecular-weight versions of these polymers could lead to materials with enhanced mechanical performance. nsf.gov

Functional Polymers: The pendant dioxolane groups on the polymer backbone could be deprotected to reveal diol functionalities, which could be used for further cross-linking or for capturing metal ions. The butenyl group also allows for the synthesis of functional open-cage silsesquioxanes, which can act as polymer modifiers. mdpi.com

Copolymerization: Copolymerization of this compound with other monomers could be used to tune the properties of the resulting materials, such as their thermal stability, solubility, and mechanical strength.

| Material Type | Synthetic Approach | Potential Application |

| Homopolymer | Radical polymerization of the butenyl group | Chemically recyclable plastics |

| Functional Polymer | Post-polymerization modification of the dioxolane ring | Adhesives, coatings, ion-exchange resins |

| Copolymers | Copolymerization with monomers like styrene (B11656) or acrylates | Tunable thermoplastics and elastomers |

Synergistic Approaches in Medicinal Chemistry and Chemical Biology

Dioxolane derivatives have a rich history in medicinal chemistry, with many compounds exhibiting a wide range of biological activities. scispace.comresearchgate.net The unique structure of this compound makes it an attractive scaffold for the development of new therapeutic agents.

Scaffold for Drug Discovery: The dioxolane ring is a common motif in biologically active compounds, and the butenyl group provides a handle for the introduction of various pharmacophores. nih.govdoaj.org A library of derivatives could be synthesized by modifying the butenyl group and screened for various biological activities.

Antibacterial and Antifungal Agents: Many 1,3-dioxolane derivatives have shown promising antibacterial and antifungal properties. nih.govnih.gov New derivatives of this compound could be synthesized and tested against a panel of pathogenic bacteria and fungi.

Modulators of Multidrug Resistance: Some dioxolane derivatives have been shown to modulate the activity of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells. nih.gov This suggests that novel derivatives of this compound could be explored as potential agents to overcome drug resistance in chemotherapy.

| Therapeutic Area | Rationale | Example of Related Compound Activity |

| Antibacterial/Antifungal | Dioxolane is a known pharmacophore with antimicrobial activity. | Salicylaldehyde-derived dioxolanes show activity against S. aureus and C. albicans. nih.gov |

| Anticancer | Potential to overcome multidrug resistance. | 2,2-diphenyl-1,3-dioxolane derivatives act as MDR reversal agents. nih.gov |

| Antiviral | Dioxolane ring is present in some antiviral nucleoside analogs. | Certain dioxolane derivatives exhibit antiviral properties. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2,2-dimethyl-4-(3-butenyl)-1,3-dioxolane?

Methodological Answer: A widely used method involves acid-catalyzed cyclization of diols with ketones or aldehydes. For example, (1R,2R)-diol derivatives react with dimethoxypropane under mild conditions (room temperature, 3 hours) in the presence of a catalytic amount of NEt₃ to form the dioxolane ring. The reaction proceeds via ketalization, yielding high-purity products (99% yield) after purification via solvent extraction and crystallization . Key parameters include stoichiometric control of dimethoxypropane and the use of non-polar solvents (e.g., dichloromethane) to minimize side reactions.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. For instance:

- ¹H NMR (CDCl₃) reveals distinct chemical shifts for the dioxolane ring protons (δ 1.3–1.5 ppm for methyl groups) and butenyl substituents (δ 5.0–5.8 ppm for vinyl protons) .

- ¹³C NMR confirms the acetal carbon environment (δ 95–110 ppm) .

- IR spectroscopy identifies characteristic C-O-C stretching vibrations (~1,100 cm⁻¹) .

Q. What are the typical reactivity patterns of 1,3-dioxolane derivatives in organic synthesis?

Methodological Answer: 1,3-Dioxolanes participate in acid-catalyzed ring-opening reactions, radical polymerizations, and cycloadditions. For example:

- Gold(I)-catalyzed alkyne-cycloketalization enables selective bis(oxacyclization) of propargyl ethers, forming bridged acetals in high yields (70–85%) under optimized conditions ([AuClPPh₃]/AgOTf, CH₂Cl₂, trace H₂O) .

- Cationic polymerization of substituted dioxolanes (e.g., 4-methylene derivatives) produces polyethers with controlled molecular weights, influenced by initiators like BF₃·OEt₂ .

Advanced Research Questions

Q. How do catalytic systems influence the stereoselectivity of 1,3-dioxolane-forming reactions?

Methodological Answer: Chiral auxiliaries and transition-metal catalysts can induce stereoselectivity. For example:

- Dirhodium(II) catalysts generate diastereoisomeric mixtures of 1,3-dioxolanes via cyclopropanation, with enantiomeric excess (ee) dependent on ligand design .

- Water content critically modulates stereochemical outcomes in gold-catalyzed reactions; substoichiometric H₂O (1 equiv.) suppresses racemization, favoring enantiopure acetals .

Q. What experimental strategies optimize the yield of this compound in scalable syntheses?

Methodological Answer:

- Reactive distillation minimizes energy consumption by integrating reaction and separation steps. For analogous dioxolanes, this method achieves >99% purity via pressure-swing distillation .

- Solvent engineering with CH₂Cl₂ enhances reaction homogeneity, while controlled H₂O addition (via molecular sieves) prevents hydrolysis of intermediates .

Q. How does the substituent position on the dioxolane ring affect polymerization kinetics?

Methodological Answer: Substituents at the 4-position (e.g., methyl, butenyl) sterically hinder chain propagation, reducing polymerization rates. For example:

- 2-Ethenyl-4-methylene-1,3-dioxolane polymerizes 30% slower than unsubstituted analogs due to increased steric bulk .

- Radical inhibitors (e.g., TEMPO) suppress premature termination, enabling higher degrees of polymerization (DP > 100) .

Q. What are the environmental persistence and biodegradation pathways of 1,3-dioxolane derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.